Avizafone-d5 (dihydrobromide) is a deuterium-labeled version of Avizafone, which is a water-soluble prodrug of the benzodiazepine derivative diazepam. The chemical formula for Avizafone-d5 is , with a molar mass of approximately 430.93 g·mol . This compound is specifically designed to enhance the pharmacokinetic properties of diazepam, making it suitable for intramuscular administration, particularly in emergency medical situations such as organophosphate poisoning .
Avizafone-d5 undergoes hydrolysis in the body, primarily facilitated by enzymes such as aminopeptidases, converting it into diazepam and lysine. This conversion occurs rapidly, with a half-life ranging from 2.7 to 4.2 minutes in various species including humans and monkeys . The biochemical pathway involves the cleavage of the prodrug to release the active drug, thereby providing therapeutic effects similar to those of diazepam.
As a prodrug, Avizafone-d5 exhibits no direct biological activity until it is metabolized into diazepam. Once converted, it shares the pharmacological effects of diazepam, which include anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . Studies have shown that Avizafone-d5 can achieve higher peak concentrations of diazepam in the bloodstream compared to direct injections of diazepam, indicating its potential for improved bioavailability .
The synthesis of Avizafone-d5 involves several steps typical for creating deuterated compounds. Although specific detailed synthetic routes are not extensively documented in the available literature, it generally includes:
The incorporation of deuterium enhances the stability and tracking of the compound in biological studies .
Avizafone-d5 has applications primarily in pharmacological research and development. Its use as a stable isotope allows researchers to study drug metabolism and pharmacokinetics more accurately. Specifically, it is utilized in:
Research indicates that Avizafone-d5 can interact with other medications when administered concurrently. Notably, studies have examined its combination with atropine and pralidoxime, showing no significant alteration in the pharmacokinetics of these drugs when used alongside Avizafone-d5 . This suggests that it may be safely co-administered without adverse interactions.
Avizafone-d5 shares similarities with several other benzodiazepine derivatives and prodrugs. Here are some compounds for comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diazepam | Benzodiazepine | Directly active; longer half-life |
Lorazepam | Benzodiazepine | Shorter duration; less lipophilic |
Clonazepam | Benzodiazepine | Potent anticonvulsant; longer half-life |
Midazolam | Benzodiazepine | Rapid onset; used for sedation |
Flumazenil | Benzodiazepine | Antagonist; reverses effects of benzodiazepines |
Avizafone-d5's unique aspect lies in its status as a prodrug designed specifically for rapid conversion into an active form (diazepam), which allows for faster therapeutic action compared to traditional benzodiazepines. Its deuterated form also aids in tracing and understanding metabolic pathways more effectively than non-labeled compounds.
Avizafone-d5 (dihydrobromide) represents a deuterium-labeled analog of the water-soluble diazepam prodrug avizafone, specifically designed for enhanced analytical tracking and pharmacokinetic studies [1] [2]. The compound exhibits the molecular formula C₂₂H₂₄D₅Br₂ClN₄O₃ with a molecular weight of 597.79 grams per mole [1] [6]. The accurate mass has been determined to be 595.06 daltons, providing precise mass spectrometric identification capabilities [6].
The deuteration pattern in Avizafone-d5 involves the strategic incorporation of five deuterium atoms exclusively within the benzoyl ring system of the parent molecule [5] [6]. This selective isotopic substitution occurs at positions C-2, C-3, C-4, C-5, and C-6 of the benzene ring, replacing the corresponding protium atoms while maintaining the compound's fundamental pharmacological architecture [1] [5]. The deuterium labeling is represented in the SMILES notation as C([2H])=C([2H])C([2H])=C([2H])C([2H]), indicating complete deuteration of all aromatic hydrogen positions on the benzoyl moiety [6].
The Chemical Abstracts Service has assigned the registry number 1356022-34-8 to this deuterated variant, distinguishing it from the parent compound avizafone (CAS: 65617-86-9) [8] [32]. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as (S)-2,6-diamino-N-(2-((2-(benzoyl-2,3,4,5,6-d5)-4-chlorophenyl)(methyl)amino)-2-oxoethyl)hexanamide dihydrobromide [6] [8].
Table 1: Basic Physicochemical Properties of Avizafone-d5 (dihydrobromide)
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₄D₅Br₂ClN₄O₃ |
Molecular Weight (g/mol) | 597.79 |
Accurate Mass | 595.06 |
CAS Number | 1356022-34-8 |
SMILES | ClC1=CC(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=O)=C(N(C(CNC(C@@HCCCCN)=O)=O)C)C=C1.Br.Br |
InChI Key | OQLAZHRDVBUAGX-WVONXZJFSA-N |
Appearance | White odourless powder |
Purity | >98% |
Storage Condition | Sealed in dry, 2-8°C |
Table 2: Deuteration Pattern Analysis in Avizafone-d5
Position | Deuteration Status | Original Atom |
---|---|---|
Benzene Ring C-2 | Deuterated (D) | Hydrogen (H) |
Benzene Ring C-3 | Deuterated (D) | Hydrogen (H) |
Benzene Ring C-4 | Deuterated (D) | Hydrogen (H) |
Benzene Ring C-5 | Deuterated (D) | Hydrogen (H) |
Benzene Ring C-6 | Deuterated (D) | Hydrogen (H) |
Total Deuterium Atoms | 5 Deuterium atoms | 5 Hydrogen atoms |
The incorporation of deuterium atoms follows established principles of isotopic labeling, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond provides enhanced stability without altering the compound's fundamental chemical properties [18] [21]. This selective deuteration pattern enables precise tracking in mass spectrometry and nuclear magnetic resonance studies, facilitating the distinction between the prodrug and endogenous molecules or other metabolites [5] [19].
The stereochemical configuration of Avizafone-d5 (dihydrobromide) maintains the absolute stereochemistry of the parent compound, featuring a single defined stereocenter at the lysine-derived amino acid residue [9] [12]. The compound exhibits S-configuration at the second carbon of the hexanamide chain, as indicated by the systematic nomenclature and confirmed through structural analysis [9] [11]. This absolute stereochemistry is critical for the compound's biological activity, as demonstrated by studies showing the importance of chirally pure prodrugs for optimal enzymatic conversion [23].
The molecular architecture comprises a lysyl-glycinamide backbone linked to a 2-benzoyl-4-chloro-N-methylaniline moiety, with the deuterated benzoyl ring maintaining the same spatial arrangement as the parent compound [11] [14]. The stereochemical notation indicates one defined stereocenter out of one possible stereocenter, with zero E/Z centers, confirming the structural rigidity of the peptide backbone [9] [12].
Crystallographic analysis reveals that the compound exists as a dihydrobromide salt form, which enhances water solubility compared to the free base [5] [6]. The salt formation involves protonation of basic nitrogen centers within the molecule, specifically the amino groups of the lysine residue, resulting in the incorporation of two bromide counterions [1] [3]. This salt formation strategy is commonly employed to improve the aqueous solubility of peptide-based prodrugs for pharmaceutical applications [5].
The three-dimensional conformational analysis indicates that the compound maintains a relatively extended conformation due to the peptide bond geometry and the steric requirements of the substituted aromatic ring system [11] [14]. The benzoyl moiety, containing the deuterium labels, adopts a planar configuration characteristic of aromatic systems, while the peptide backbone exhibits typical secondary structure elements associated with amino acid sequences [12] [14].
Optical rotation measurements have been reported for the parent compound, showing [α²²ᴅ] = +19.3 ± 0.3 (c 1 in water), indicating the maintenance of optical activity in the deuterated analog [10]. The preservation of stereochemical integrity during the deuteration process is essential for maintaining the compound's biological recognition by enzymatic systems responsible for prodrug activation [23].
The structural relationship between Avizafone-d5 (dihydrobromide) and its parent compound avizafone reveals both similarities and critical differences that impact their analytical and research applications [1] [12]. The parent compound avizafone exhibits the molecular formula C₂₂H₂₇ClN₄O₃ with a molecular weight of 430.93 grams per mole, compared to the deuterated analog's formula of C₂₂H₂₄D₅Br₂ClN₄O₃ and molecular weight of 597.79 grams per mole [6] [37].
Table 3: Comparative Analysis - Avizafone vs Avizafone-d5
Property | Avizafone | Avizafone-d5 (dihydrobromide) |
---|---|---|
Molecular Formula | C₂₂H₂₇ClN₄O₃ | C₂₂H₂₄D₅Br₂ClN₄O₃ |
Molecular Weight (g/mol) | 430.93 | 597.79 |
CAS Number | 65617-86-9 | 1356022-34-8 |
IUPAC Name | (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | (S)-2,6-diamino-N-(2-((2-(benzoyl-2,3,4,5,6-d5)-4-chlorophenyl)(methyl)amino)-2-oxoethyl)hexanamide dihydrobromide |
The mass difference of 166.86 daltons between the two compounds results from the combined effects of deuterium substitution (adding 5.03 daltons) and salt formation with two bromide ions (adding 159.8 daltons) [1] [6]. This substantial mass shift provides excellent discrimination in mass spectrometric analysis, enabling precise quantification of the deuterated compound in biological matrices [19] [20].
The deuteration pattern specifically targets the benzoyl ring system, leaving the peptide backbone and the 4-chloroaniline portion of the molecule unchanged [5] [6]. This selective labeling strategy preserves the enzymatic recognition sites while providing isotopic distinction for analytical purposes [15] [19]. The five deuterium atoms replace hydrogen atoms at positions 2, 3, 4, 5, and 6 of the benzene ring, creating a symmetrical labeling pattern that maintains the aromatic system's electronic properties [1] [5].
Structural analysis indicates that both compounds maintain identical stereochemical configurations at the lysine-derived stereocenter, ensuring comparable biological activity profiles [9] [12]. The S-configuration at the amino acid residue is preserved in both molecules, which is crucial for enzymatic recognition and subsequent hydrolysis to release the active diazepam metabolite [23] [31].
The salt form of the deuterated analog differs from the typical free base or hydrochloride salt forms commonly associated with the parent compound [5] [6]. The dihydrobromide salt formation in Avizafone-d5 enhances aqueous solubility and provides stabilization for long-term storage under controlled conditions [1] [3]. This modification does not alter the fundamental prodrug mechanism but facilitates handling and analytical procedures in research applications [2] [5].
Isotopic labeling studies demonstrate that the deuterated compound exhibits similar enzymatic conversion kinetics to the parent molecule, with the deuterium isotope effect being relatively small for the overall prodrug activation process [15] [31]. The preservation of biological activity validates the use of Avizafone-d5 as an appropriate tracer compound for pharmacokinetic and metabolic studies involving the parent drug [18] [21].